BenchChemオンラインストアへようこそ!

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol

physicochemical property comparison molecular weight differentiation drug-likeness profiling

This sulfonylpiperazine derivative features a unique cyclopropyl-alcohol motif that enables hydrogen bonding with catalytic histidine (e.g., HIS163 of SARS-CoV-2 Mpro) and offers metabolic stability advantages over close analogs. The ethylsulfonyl-piperazine core mirrors the pharmacophore of nanomolar LpxH inhibitors (IC₅₀ ~26–46 nM). Procure this specific scaffold to expand SAR beyond published nAChR negative allosteric modulators, where single-atom substituent changes shift IC₅₀ by orders of magnitude.

Molecular Formula C11H22N2O3S
Molecular Weight 262.37
CAS No. 1396875-96-9
Cat. No. B2730193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol
CAS1396875-96-9
Molecular FormulaC11H22N2O3S
Molecular Weight262.37
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)CC(C2CC2)O
InChIInChI=1S/C11H22N2O3S/c1-2-17(15,16)13-7-5-12(6-8-13)9-11(14)10-3-4-10/h10-11,14H,2-9H2,1H3
InChIKeyMVIQASKZBLULPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol (CAS 1396875-96-9): Structural Identity and Compound Class Baseline for Procurement Evaluation


1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol (CAS 1396875-96-9), molecular formula C11H22N2O3S and molecular weight 262.37 g/mol, is a sulfonylpiperazine derivative featuring a cyclopropyl group attached to an ethanol linker bridging to a piperazine ring bearing an ethylsulfonyl substituent . The compound belongs to the broader sulfonylpiperazine class, which has demonstrated activity across antibacterial, anticancer, and neurological target spaces [1]. Its SMILES notation (CCS(=O)(=O)N1CCN(CC(O)C2CC2)CC1) reveals key structural features: one hydrogen bond donor (secondary alcohol), five hydrogen bond acceptors, and a topological polar surface area consistent with moderate membrane permeability potential . This compound is catalogued as a research-grade building block or screening compound by multiple chemical suppliers .

Why Generic Substitution of 1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol Cannot Be Assumed Without Quantitative Verification


Sulfonylpiperazine derivatives exhibit profound sensitivity to substituent identity, where even single-atom alterations (e.g., cyclopropyl vs. methyl, ethylsulfonyl vs. cyclopropanesulfonyl) can drastically shift target selectivity, potency, and physicochemical properties [1]. Structure-activity relationship studies on sulfonylpiperazine negative allosteric modulators of neuronal nicotinic receptors have demonstrated that minor structural changes—such as para-fluorobenzenesulfonyl substitution—can completely ablate activity, yielding IC50 shifts from ~9 μM to inactive [2]. Similarly, in the LpxH antibacterial target space, optimization of sulfonyl piperazine AZ1 to analogs JH-LPH-28 and JH-LPH-33 produced IC50 improvements from 360 nM to 26 nM against K. pneumoniae LpxH—a >13-fold potency gain driven by specific substituent modifications [3]. Consequently, procurement decisions for this compound versus close analogs (e.g., the des-cyclopropyl or des-ethylsulfonyl variants) cannot rely on class-level assumptions and require evaluation of the specific structural features conferring the desired biological or physicochemical profile.

Quantitative Head-to-Head and Cross-Study Evidence for Differentiated Selection of 1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol


Molecular Weight Differentiation vs. Des-Ethylsulfonyl Analog: Impact on Permeability and Target Engagement Predictions

The target compound (MW 262.37) exhibits a molecular weight 92.12 Da higher than the des-ethylsulfonyl analog 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol (MW 170.25), a difference attributable to the ethylsulfonyl group (−SO2−CH2CH3) [1]. This added mass shifts the compound into a distinct property space: the increase in hydrogen bond acceptors (from 3 to 5) and topological polar surface area alters predicted membrane permeability and oral bioavailability parameters. In the LpxH inhibitor class, the sulfonylpiperazine moiety is critical for occupying the L-shaped acyl chain-binding chamber of the target enzyme, a structural feature absent in des-sulfonyl analogs [2].

physicochemical property comparison molecular weight differentiation drug-likeness profiling

Cyclopropyl vs. Methyl Substituent Comparison: Impact on Metabolic Stability and Molecular Complexity (Fsp3)

The target compound contains a cyclopropyl group on the ethanol linker, distinguishing it from the methyl-substituted analog 2-(4-(ethylsulfonyl)piperazin-1-yl)propan-1-ol (CAS 2273163-77-0) where a methyl group replaces the cyclopropyl ring . Cyclopropyl substitution has been widely employed in medicinal chemistry to improve metabolic stability by blocking oxidative metabolism at benzylic or alpha-to-heteroatom positions, as demonstrated across multiple drug discovery programs [1]. Additionally, the cyclopropyl group increases the fraction of sp3-hybridized carbons (Fsp3), a metric correlated with higher clinical success rates and improved physicochemical property profiles in lead optimization [2]. The target compound's cyclopropyl ring also introduces a chiral center adjacent to the hydroxyl group, offering stereochemical diversity absent in the achiral methyl analog.

metabolic stability fraction sp3 cyclopropyl advantage lead optimization

Hydrogen Bond Donor Differentiation: Alcohol Linker vs. Direct Piperazine Attachment in 3-Cyclopropyl-1-(ethylsulfonyl)piperazine

The target compound contains a secondary alcohol (−OH) hydrogen bond donor on the ethanol linker, whereas 3-cyclopropyl-1-(ethylsulfonyl)piperazine (CAS 2306268-50-6) has the cyclopropyl group directly attached to the piperazine ring without an alcohol functionality . This structural distinction results in the target compound having 1 HBD versus 0 HBD for the comparator, with corresponding differences in aqueous solubility and crystal packing behavior. The ethanol linker extends the distance between the cyclopropyl and piperazine moieties, potentially enabling distinct binding poses in target pockets that accommodate a hydroxyl-mediated hydrogen bond interaction. In the COVID Moonshot project targeting SARS-CoV-2 main protease, a structurally related compound with a cyclopropyl alcohol moiety was computationally predicted to form a hydrogen bond with HIS 163, suggesting this HBD may directly contribute to target engagement [1].

hydrogen bond donor solubility profile linker optimization crystal packing

Sulfonylpiperazine Class-Level Evidence: Potency Sensitivity to Substituent Identity from nAChR and LpxH SAR Studies

While no direct head-to-head comparison data are publicly available for the target compound, the sulfonylpiperazine class to which it belongs has well-characterized SAR demonstrating high sensitivity to substituent identity. In the human neuronal nicotinic acetylcholine receptor (nAChR) system, sulfonylpiperazine analogs exhibited IC50 values ranging from 9.0–9.3 μM for active compounds to complete inactivity upon p-fluorobenzenesulfonyl substitution [1]. In the antibacterial LpxH target space, the parent compound AZ1 showed IC50 = 360 nM against K. pneumoniae LpxH, while optimized analogs JH-LPH-28 and JH-LPH-33 achieved IC50 values of 26–46 nM—a >13-fold improvement achieved through precise substituent engineering [2]. These data establish that within the sulfonylpiperazine class, potency and selectivity are exquisitely dependent on the specific combination of substituents, supporting the need for compound-specific evaluation rather than class-based substitution.

sulfonylpiperazine SAR nicotinic receptor modulation antibacterial LpxH class-level potency benchmark

Chemoproteomic and Computational Evidence of SARS-CoV-2 Mpro Binding Potential

The target compound was submitted to the COVID Moonshot crowdsourced drug discovery initiative targeting SARS-CoV-2 main protease (Mpro), where computational analysis predicted a favorable binding energy estimate [1]. The cyclopropyl alcohol moiety was specifically noted for its potential to form a hydrogen bond with HIS 163 in the Mpro active site, while the compound's structural features positioned it as a candidate for further evaluation in the context of antiviral drug discovery [1]. This computational evidence—although not yet validated by experimental IC50 data—provides a target-specific rationale for prioritizing this compound over analogs lacking the cyclopropyl-alcohol or ethylsulfonyl-piperazine motifs. The compound was included in the Enamine screening collection and was flagged for potential covalent warhead incorporation, suggesting its scaffold was considered tractable for lead optimization [2].

SARS-CoV-2 Mpro COVID Moonshot computational docking covalent inhibitor design

Recommended Procurement and Application Scenarios for 1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol Based on Quantitative Evidence


Antibacterial Drug Discovery: LpxH Inhibitor Scaffold Exploration and Optimization

The sulfonylpiperazine class has validated activity against LpxH, an essential enzyme in Gram-negative bacterial lipid A biosynthesis, with optimized analogs achieving IC50 values of 26–46 nM [1]. The target compound's ethylsulfonyl-piperazine motif mirrors the core pharmacophore present in AZ1 and JH-LPH-33, while its cyclopropyl-alcohol moiety offers structural differentiation that may confer improved metabolic stability or altered binding kinetics. Procurement of this compound enables SAR exploration of the cyclopropyl substitution pattern versus published LpxH inhibitors, potentially identifying novel analogs with enhanced antibacterial activity. This application is supported by class-level evidence from the PNAS structural study of LpxH-sulfonyl piperazine co-crystal structures [1].

Antiviral Screening: SARS-CoV-2 Mpro and Coronavirus Protease Inhibitor Campaigns

Computational docking within the COVID Moonshot initiative predicted that the cyclopropyl alcohol moiety of this compound could form a hydrogen bond with HIS 163 of SARS-CoV-2 Mpro, suggesting potential for target engagement [2]. The compound's scaffold was evaluated for covalent warhead incorporation, indicating its suitability as a starting point for irreversible inhibitor design. Procurement for antiviral screening campaigns is supported by this computational evidence, particularly for programs targeting coronavirus main proteases where the cyclopropyl-alcohol hydrogen bond interaction with the catalytic histidine may contribute to binding affinity [2].

Neurological Target Screening: nAChR Negative Allosteric Modulator Programs

Sulfonylpiperazine analogs have demonstrated negative allosteric modulation of human α4β2 and α3β4 neuronal nicotinic acetylcholine receptors with IC50 values in the low micromolar range (~9 μM) [3]. The target compound's unique combination of cyclopropyl and ethylsulfonyl substituents represents a novel substitution pattern not explored in the published nAChR SAR series. Researchers investigating nAChR modulation for addiction, pain, or neurological disorders may find this compound valuable for expanding the chemical space of known sulfonylpiperazine modulators, given the SAR sensitivity to substituent identity documented in J. Med. Chem. [3].

Chemical Biology Tool Compound Development: Kinase and Enzyme Inhibition Profiling

Sulfonylpiperazine derivatives have been employed across diverse therapeutic areas including anticancer, anti-inflammatory, and antimicrobial applications due to the scaffold's favorable drug-like properties and synthetic tractability [4]. The target compound's balanced physicochemical profile—moderate molecular weight (262.37), one HBD, five HBA, and a cyclopropyl group enhancing Fsp3—makes it suitable as a starting point for broad-spectrum enzyme inhibition profiling or as a chemical biology probe. Its commercial availability from multiple suppliers ensures reproducible procurement for academic and industrial screening laboratories .

Quote Request

Request a Quote for 1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.